molecular formula C16H14N2O2S B14549572 4-Isothiocyanatophenyl (3,4-dimethylphenyl)carbamate CAS No. 62097-94-3

4-Isothiocyanatophenyl (3,4-dimethylphenyl)carbamate

Cat. No.: B14549572
CAS No.: 62097-94-3
M. Wt: 298.4 g/mol
InChI Key: ZDDMUJJSLLOLFB-UHFFFAOYSA-N
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Description

4-Isothiocyanatophenyl (3,4-dimethylphenyl)carbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of an isothiocyanate group attached to a phenyl ring, which is further substituted with a 3,4-dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Isothiocyanatophenyl (3,4-dimethylphenyl)carbamate typically involves the reaction of 4-isothiocyanatophenylamine with 3,4-dimethylphenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is designed to ensure consistent quality and efficiency. Key parameters such as reaction time, temperature, and pressure are carefully monitored and controlled to maximize production output while minimizing waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

4-Isothiocyanatophenyl (3,4-dimethylphenyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted phenyl derivatives. These products can have different chemical and physical properties, making them useful for various applications .

Scientific Research Applications

4-Isothiocyanatophenyl (3,4-dimethylphenyl)carbamate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: In industrial applications, it is used in the production of specialty chemicals, polymers, and coatings.

Mechanism of Action

The mechanism of action of 4-Isothiocyanatophenyl (3,4-dimethylphenyl)carbamate involves its interaction with specific molecular targets. The isothiocyanate group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This interaction can affect various cellular pathways and processes, contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-Isothiocyanatophenyl (3-methylphenyl)amine
  • 3,4-Dimethylphenyl isocyanate
  • 4-Isocyanato-1,2-dimethylbenzene

Uniqueness

4-Isothiocyanatophenyl (3,4-dimethylphenyl)carbamate is unique due to the presence of both isothiocyanate and carbamate functional groups. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various biological targets. Its structural features also provide distinct physical and chemical properties compared to similar compounds .

Properties

CAS No.

62097-94-3

Molecular Formula

C16H14N2O2S

Molecular Weight

298.4 g/mol

IUPAC Name

(4-isothiocyanatophenyl) N-(3,4-dimethylphenyl)carbamate

InChI

InChI=1S/C16H14N2O2S/c1-11-3-4-14(9-12(11)2)18-16(19)20-15-7-5-13(6-8-15)17-10-21/h3-9H,1-2H3,(H,18,19)

InChI Key

ZDDMUJJSLLOLFB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)OC2=CC=C(C=C2)N=C=S)C

Origin of Product

United States

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